- Tine-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-7,
Cas no 937-00-8 (3-(trifluoromethyl)thiophenol)
3-(trifluoromethyl)thiophenol structure
3-(trifluoromethyl)thiophenol Properties
Names and Identifiers
-
- 3-(trifluoromethyl)thiophenol
- 3-(Trifluoromethyl)benzenethiol
- 3-Hydroxy-alpha,alpha,alpha-trifluoro(thioanisole)
- 3-Mercaptobenzotrifluoride
- m-Toluenethiol,a,a,a-trifluoro- (6CI,7CI,8CI)
- NSC 88281
- m-(Trifluoromethyl)thiophenol
- m-Trifluoromethylbenzenethiol
- 3-(Trifluoromethyl)benzenethiol (ACI)
- m-Toluenethiol, α,α,α-trifluoro- (6CI, 7CI, 8CI)
- 3-trifloromethylthiophenol
- J-511027
- 3-Trifluoromethylbenzenethiol
- Z104498808
- DB-021784
- Benzenethiol, 3-(trifluoromethyl)-
- 3-Trifluoromethylthiophenol
- 3-(trifluoromethyl)-benzenethiol
- DTXSID40239539
- 3-Trifluoromethyl thiophenol
- 3-(trifluoromethyl)benzene thiol
- NCIOpen2_001443
- 3-trifluoromethyl benzene thiol
- 3-(trifluoromethyl)benzene-1-thiol
- m-Trifluoromethylthiophenol
- KNUFKFWWEODZDY-UHFFFAOYSA-N
- NYHAYFWCYAKMLC-UHFFFAOYSA-N
- NSC-88281
- PS-8557
- SCHEMBL68703
- T2780
- STL505966
- MFCD00041142
- NSC88281
- m-Trifluormethyl-thiophenol
- EN300-07355
- CS-0040481
- 937-00-8
- BBL100327
- 3-(trifluoromethyl)benzenethiol
- AKOS009031155
- 3-trifluoromethyl benzenethiol
- +Expand
-
- MFCD00041142
- SCURCOWZQJIUGR-UHFFFAOYSA-N
- 1S/C7H5F3S/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H
- FC(C1C=C(S)C=CC=1)(F)F
- 1943114
Computed Properties
- 178.00600
- 0
- 0
- 1
- 178.006405
- 11
- 132
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 3
- 0
- 1
Experimental Properties
- 2.99410
- 38.80000
- 1.49
- 163°C(lit.)
- 71-72°C/20mm
- Not determined
- Not determined
- Stench
- 1.314
3-(trifluoromethyl)thiophenol Security Information
3-(trifluoromethyl)thiophenol Customs Data
- 2930909090
-
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-(trifluoromethyl)thiophenol Price
3-(trifluoromethyl)thiophenol Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Dichlorodimethylsilane , Dimethylacetamide , Zinc Solvents: 1,2-Dichloroethane
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Reference
- Non-aqueous reduction of aromatic sulfonyl chlorides to thiols using a dichlorodimethylsilane-zinc-dimethylacetamide systemTetrahedron Letters, 1999, 40(16), 3179-3182,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium carbonate , Sulfur Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 8 h, 90 °C
1.2 Reagents: Sodium borohydride ; 5 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 40 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Sodium borohydride ; 5 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 40 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
- A general and efficient approach to aryl thiols: CuI-catalyzed coupling of aryl iodides with sulfur and subsequent reductionOrganic Letters, 2009, 11(22), 5250-5253,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Tin , Hydrochloric acid Solvents: Water
Reference
- An efficient synthetic route to aryl thiocyanates from arenesulfinatesSynthetic Communications, 2001, 31(9), 1355-1359,
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sulfur Solvents: Diethyl ether
Reference
- Biosynthesis of penicillins. VII. Oxy- and mercaptoacetic acidsJournal of the American Chemical Society, 1948, 70, 2849-55,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Ammonium formate Solvents: Water ; heated; 1 h, reflux; reflux → 200 °C; 5 h, 200 °C; 200 °C → 120 °C
1.2 Reagents: Formic acid ; acidified
1.2 Reagents: Formic acid ; acidified
Reference
- Solvent-free synthesis of thiophenol using uncatalyzed transfer hydrogenationSynthetic Communications, 2012, 42(16), 2432-2439,
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Solvents: Ethanol , Dichloromethane ; 30 min, rt
1.2 Reagents: Triphenylphosphine ; 30 min, rt
1.3 Reagents: Sodium borohydride Solvents: Water ; 12 h, rt
1.2 Reagents: Triphenylphosphine ; 30 min, rt
1.3 Reagents: Sodium borohydride Solvents: Water ; 12 h, rt
Reference
- Large-Scale Synthesis, Crystal Structure, and Optical Properties of the Ag146Br2(SR)80 NanoclusterACS Nano, 2018, 12(9), 9318-9325,
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Catalysts: Bromocyclohexane
Reference
- Donor-atom effects on relative E2 rate constants for reactions of anions with cyclohexyl bromideJournal of Organic Chemistry, 1982, 47(24), 4813-15,
Synthetic Circuit 18
Reaction Conditions
Reference
- Modified amino acids containing arylthiophenols or arylselenophenols, recombinant proteins, and biosynthesis methods and applications, China, , ,
Synthetic Circuit 19
Reaction Conditions
Reference
- Preparation of 3-(pyrazinylthio)carbapenems as antibacterials, Federal Republic of Germany, , ,
Synthetic Circuit 20
Reaction Conditions
Reference
- Hydrolysis kinetics and mechanism of diarylthiocarbamates in 20% aqueous dioxane mediumCollection of Czechoslovak Chemical Communications, 1980, 45(11), 3130-9,
3-(trifluoromethyl)thiophenol Raw materials
- Sodium 3-(trifluoromethyl)benzene-1-sulfinate
- Benzenesulfonic acid, 3-(trifluoromethyl)-
- Magnesium, iodo[3-(trifluoromethyl)phenyl]-
- 3-Bromobenzotrifluoride
- 3-Iodobenzotrifluoride
- m-trifluoro-methyl-phenyl-magnesium bromide
- Benzenesulfonic acid, 3-(trifluoromethyl)-, sodium salt (1:1)
- 3-(trifluoromethyl)benzene-1-sulfonamide
- 3-(trifluoromethyl)benzene-1-sulfonyl chloride
- 3-(trifluoromethyl)thiophenol
3-(trifluoromethyl)thiophenol Preparation Products
3-(trifluoromethyl)thiophenol Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:937-00-8)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:937-00-8)
TANG SI LEI
15026964105
2881489226@qq.com
3-(trifluoromethyl)thiophenol Related Literature
-
Marjan Jereb,Darko Dolenc RSC Adv. 2015 5 58292
-
Chih-Lun Yi,Yu-Ting Huang,Chin-Fa Lee Green Chem. 2013 15 2476
Recommended suppliers
Amadis Chemical Company Limited
(CAS:937-00-8)3-(trifluoromethyl)thiophenol
99%
25g
231.0